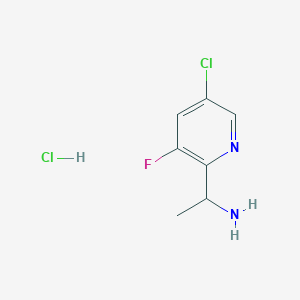

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTKPZSXCLYPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948237-22-6 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-3-fluoro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948237-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of chlorine and fluorine substituents on the pyridine ring, serves as a valuable building block in the synthesis of various bioactive molecules. This article explores its biological activity, focusing on its antibacterial, antifungal, and potential therapeutic applications.

- Molecular Formula : C7H8ClFN2

- Molecular Weight : 162.60 g/mol

- CAS Number : 1384264-43-0

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-3-fluoropyridine with ethanamine hydrochloride under reflux conditions in the presence of a strong acid like hydrochloric acid. The reaction is optimized for yield and purity through methods such as recrystallization or chromatography .

Antibacterial Activity

Research indicates that 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound's bioactivity is comparable to standard antibiotics such as ceftriaxone, indicating its potential utility in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies have shown that it can inhibit the growth of specific fungal strains, although detailed quantitative data is less prevalent compared to its antibacterial properties.

The biological activity of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is believed to involve interactions with specific molecular targets, including enzymes and receptors. Its role as a potential kinase inhibitor has been highlighted in various studies, where it modulates signaling pathways crucial for cell proliferation and survival .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective against multi-drug resistant strains of bacteria, showcasing its relevance in addressing antibiotic resistance .

- Cancer Research : Another investigation explored the compound's effects on cancer cell lines, revealing that it induces apoptosis in MCF-7 breast cancer cells at specific concentrations, suggesting a potential role in cancer therapeutics .

- Neuropharmacological Applications : Research into related compounds indicates that similar pyridine derivatives may act as positive allosteric modulators for nicotinic acetylcholine receptors, which are implicated in cognitive functions and sensory gating .

Scientific Research Applications

Pharmacological Applications

-

Glycine Transporter Inhibition

- Research indicates that derivatives of this compound may act as glycine transporter inhibitors. Glycine transporters are crucial in regulating neurotransmitter levels in the central nervous system, making them potential targets for treating neurological disorders. The inhibition of these transporters can enhance glycine signaling, potentially benefiting conditions like schizophrenia and other mood disorders .

- Antidepressant Activity

- Cancer Research

Case Studies and Research Findings

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives. Its synthesis is of interest not only for pharmaceutical applications but also for developing new materials with unique properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.